molecular formula C25H35N5O3 B14106003 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14106003
M. Wt: 453.6 g/mol
InChI Key: QZVWRVSHADHXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with ethoxyphenyl, heptyl, and dimethyl groups

Preparation Methods

The synthesis of 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the ethoxyphenyl, heptyl, and dimethyl substituents. Common reagents used in these reactions include ethyl iodide, heptyl bromide, and dimethyl sulfate. The reaction conditions usually involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution reactions. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or heptyl groups can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds, forming carboxylic acids or amines.

Scientific Research Applications

9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting various biological pathways, including adenosine receptors and phosphodiesterases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a tool to study the interactions between purine derivatives and biological macromolecules, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include the inhibition of cyclic AMP (cAMP) degradation, resulting in increased intracellular cAMP levels and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar compounds to 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other purine derivatives with different substituents. For example:

The uniqueness of 9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H35N5O3

Molecular Weight

453.6 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H35N5O3/c1-5-7-8-9-10-15-28-23(31)21-22(27(4)25(28)32)26-24-29(16-18(3)17-30(21)24)19-11-13-20(14-12-19)33-6-2/h11-14,18H,5-10,15-17H2,1-4H3

InChI Key

QZVWRVSHADHXOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.